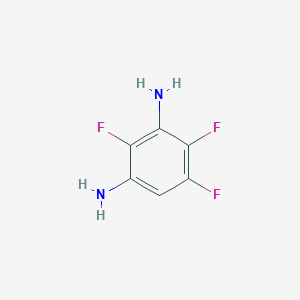

2,4,5-Trifluorobenzene-1,3-diamine

Description

Contextual Significance of Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are a class of organic molecules where one or more hydrogen atoms on an aromatic ring are replaced by fluorine. numberanalytics.com This substitution profoundly alters the compound's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Fluorine's high electronegativity and small size create strong carbon-fluorine bonds, which enhance thermal stability and resistance to oxidation. numberanalytics.com These characteristics make fluorinated aromatics crucial in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com In medicine, the inclusion of fluorine can improve a drug's metabolic stability and membrane permeability. mdpi.com In materials science, fluorination is a key strategy for creating high-performance polymers with improved chemical resistance, thermal stability, and specific optical properties. numberanalytics.com The unique electronic effects of fluorine also influence intermolecular interactions, which can be harnessed in the design of liquid crystals and other functional materials. researchgate.netrsc.org

Overview of Fluorinated Aromatic Diamines in Contemporary Chemistry

Within the broader category of fluorinated aromatics, fluorinated aromatic diamines are particularly significant as specialized monomers. capchem.com Diamines are essential building blocks for high-performance polymers such as polyamides and polyimides. nasa.govnih.gov The incorporation of fluorine into the diamine monomer structure imparts several advantageous properties to the resulting polymer. nih.govnih.gov

These properties often include:

Enhanced Thermal Stability: The strength of the C-F bond contributes to polymers that can withstand high temperatures.

Improved Chemical Resistance: Fluorination can protect the polymer backbone from chemical attack.

Lower Dielectric Constant: The introduction of fluorine can reduce the dielectric constant of polyimides, a critical property for materials used in advanced microelectronics and 5G/6G communications. mdpi.com

Increased Solubility: The presence of fluorine atoms can disrupt polymer chain packing, leading to better solubility in organic solvents and improved processability. mdpi.com

Optical Transparency: Strategic placement of fluorine-containing groups can reduce intermolecular charge transfer complexes, leading to colorless and transparent polyimide films suitable for flexible displays and optical applications. researchgate.netmdpi.com

Researchers actively design and synthesize new fluorinated diamine monomers to fine-tune these properties for specific applications, from aerospace components to flexible electronic substrates. nih.govnih.govmdpi.com

Specific Research Relevance of 2,4,5-Trifluorobenzene-1,3-diamine

While extensive published research specifically detailing the applications of this compound is not widespread, its molecular structure suggests significant potential as a valuable research chemical and building block in materials science. Its relevance stems from the unique combination of three fluorine atoms and two amine functional groups on a benzene (B151609) ring.

The structure of this compound makes it a candidate for several areas of investigation:

Advanced Polymer Synthesis: As a trifluorinated aromatic diamine, it is a prime candidate for creating novel polyimides and polyamides. The 1,3-diamine configuration provides a non-linear linkage, which can enhance the solubility of the resulting polymers. The high fluorine content is expected to confer a low dielectric constant, high thermal stability, and hydrophobicity.

Crosslinking Agent: The two amine groups allow it to function as a crosslinking or curing agent for epoxy resins and other polymer systems, potentially creating materials with high thermal and chemical resistance.

Precursor for Heterocyclic Compounds: The adjacent amine and fluorine substituents could facilitate the synthesis of fluorinated benzimidazole (B57391) derivatives or other heterocyclic systems, which are of interest in medicinal chemistry and materials science.

The synthesis of related compounds, such as 2,4,5-trifluorophenylacetic acid, often starts from precursors like 2,4,5-trifluoronitrobenzene, highlighting established synthetic routes for this substitution pattern. google.com The study of this compound is therefore a logical extension of existing research into fluorinated monomers, aiming to explore how its specific isomeric structure influences material properties.

Compound Properties and Characteristics

Interactive data tables provide a comparative look at the properties of related fluorinated aromatic compounds, illustrating the impact of fluorine and amine functional groups.

Table 1: Physicochemical Properties of Related Fluorinated Aromatic Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| 1,3,5-Trifluorobenzene | C₆H₃F₃ | 132.08 | 75-76 | -5.5 |

| 5-Fluorobenzene-1,3-diamine | C₆H₇FN₂ | 126.13 | N/A | N/A |

Data sourced from PubChem. nih.gov

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3,5-Trifluorobenzene |

| 2,4,5-Trifluoronitrobenzene |

| 2,4,5-Trifluorophenylacetic acid |

| 5-Fluorobenzene-1,3-diamine |

| Benzene |

| Carbon-Fluorine |

| Fluorine |

| Hydrogen |

| p-Phenylenediamine |

| Phenylhydrazine |

| Formaldehyde |

Structure

3D Structure

Propriétés

IUPAC Name |

2,4,5-trifluorobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-2-1-3(10)5(9)6(11)4(2)8/h1H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVSXVVJFJJZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573728 | |

| Record name | 2,4,5-Trifluorobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321182-37-0 | |

| Record name | 2,4,5-Trifluorobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trifluoro-1,3-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual atoms. For 2,4,5-Trifluorobenzene-1,3-diamine, a combination of multinuclear NMR experiments is essential for a complete structural assignment.

Multinuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Confirmation

A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra provides the foundational data for the structural confirmation of this compound. Due to the absence of readily available experimental spectra in the public domain, the following data is based on established theoretical predictions and comparison with structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple. The primary signals would arise from the protons of the two amine (NH₂) groups and the single aromatic proton. The chemical shift of the amine protons can be broad and variable, typically appearing in the range of 3.5-5.0 ppm, and is influenced by solvent, concentration, and temperature. The lone aromatic proton (H-6) would exhibit a distinct signal, the multiplicity of which would be a triplet of doublets due to coupling with the adjacent fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the benzene (B151609) ring. The carbon atoms bonded to fluorine will show characteristic large one-bond C-F coupling constants. The chemical shifts are influenced by the electron-withdrawing fluorine atoms and electron-donating amine groups.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR spectroscopy is a particularly powerful tool for its characterization. rsc.orgwikipedia.org The spectrum is expected to show three distinct signals for the non-equivalent fluorine atoms at positions 2, 4, and 5. The chemical shifts and coupling patterns (both H-F and F-F couplings) are highly informative for confirming the substitution pattern on the aromatic ring. wikipedia.orghuji.ac.il

Predicted NMR Data for this compound

¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| NH₂ | 3.5 - 5.0 | br s | - |

| H-6 | 6.5 - 7.0 | t | J(H-F) ≈ 8-10 |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 140 - 145 |

| C-2 | 148 - 152 (d, ¹JCF) |

| C-3 | 140 - 145 |

| C-4 | 145 - 150 (d, ¹JCF) |

| C-5 | 135 - 140 (d, ¹JCF) |

¹⁹F NMR (Predicted)

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| F-2 | -130 to -140 | d |

| F-4 | -140 to -150 | dd |

| F-5 | -155 to -165 | d |

Application of Advanced NMR Techniques (e.g., 2D NMR, EXSY, ROESY)

To unambiguously assign all signals and confirm through-space and through-bond correlations, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for this specific molecule due to the presence of only one aromatic proton. However, it could potentially show correlations between the amine protons and any residual water in the solvent.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment is crucial for correlating the proton signals with their directly attached carbon atoms. This would definitively assign the signal for C-6 by its correlation to H-6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). This would be instrumental in assigning the quaternary carbons by observing correlations from H-6 and the amine protons to the surrounding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of nuclei. For this compound, a NOESY or ROESY spectrum would be expected to show correlations between the amine protons and the aromatic proton H-6, as well as between the amine protons and the fluorine atom at position 2, confirming their spatial relationship.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H stretching of the amine groups, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretch (symmetric and asymmetric) | Primary amine (NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 1600 - 1650 | N-H bend | Primary amine (NH₂) |

| 1450 - 1600 | C=C stretch | Aromatic ring |

| 1100 - 1400 | C-F stretch | Aryl-F |

| 1000 - 1250 | C-N stretch | Aromatic amine |

| 650 - 900 | C-H bend (out-of-plane) | Aromatic C-H |

The presence of strong absorption bands in the 1100-1400 cm⁻¹ region would be indicative of the carbon-fluorine bonds, while the characteristic double peak in the 3300-3500 cm⁻¹ region would confirm the presence of the primary amine groups. docbrown.info

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The expected exact mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) can be calculated based on the isotopic masses of the constituent atoms.

Molecular Formula: C₆H₅F₃N₂

Calculated Exact Mass of [M]⁺: 162.0398 Da

Calculated Exact Mass of [M+H]⁺: 163.0476 Da

Observation of a signal corresponding to one of these exact masses in the HRMS spectrum would provide strong evidence for the correct elemental composition of the synthesized compound.

Lack of Available Crystallographic Data for this compound

A comprehensive search of scientific databases and literature has revealed a significant gap in the available experimental data for the chemical compound This compound . Specifically, no published single-crystal X-ray diffraction studies for this compound could be located. As a result, a detailed analysis of its solid-state molecular conformation and the specific intermolecular interactions, such as hydrogen bonding, as determined by X-ray crystallography, cannot be provided at this time.

While crystallographic data exists for other fluorinated benzene derivatives and related compounds, this information cannot be extrapolated to accurately describe the unique structure of this compound. The specific placement of the three fluorine atoms and two amine groups on the benzene ring will dictate its electronic properties, molecular shape, and the nature of its intermolecular forces in the solid state. Without experimental data for the title compound, any discussion on its specific crystallographic parameters and hydrogen bonding network would be purely speculative and would not meet the standards of a scientifically accurate report.

Therefore, the sections on , specifically concerning X-ray Diffraction Studies, cannot be completed as per the requested outline due to the absence of the necessary primary research data. Further experimental work, involving the synthesis of a suitable single crystal of this compound and its analysis via X-ray diffraction, would be required to generate the information needed to populate these sections.

Due to a lack of publicly available scientific research, a detailed computational and theoretical investigation of this compound cannot be provided at this time.

Extensive searches for specific electronic structure calculations, frontier molecular orbital analysis, atomic charge evaluations, and aromaticity studies on this particular compound did not yield any specific results. The scientific literature that is available focuses on related but distinct molecules, such as other fluorinated aromatic amines or diamines with different substitution patterns. For instance, research exists for compounds like 2,2-bis[4-(4-aminophenoxy)phenyl] hexafluoropropane nasa.gov and 2,4,5-Trifluoro-6-nitro-benzene-1,3-diamine sigmaaldrich.com, but the differing chemical structures of these molecules mean that their computational and theoretical data are not transferable to this compound.

General principles of computational chemistry, including Density Functional Theory (DFT) nih.govruc.dkresearchgate.netnih.gov, the analysis of Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO) wikipedia.orgresearchgate.netmdpi.com, the evaluation of atomic charges and electrostatic potentials bhu.ac.in, and the study of aromaticity through methods like Nucleus-Independent Chemical Shift (NICS) researchgate.net and Ring Current Density (RCD) analysis chemrxiv.org, are well-established. However, without specific application of these methods to this compound in the published literature, a scientifically accurate article adhering to the requested outline cannot be generated.

Further research and publication in the field of computational chemistry are required to provide the specific data requested for this compound.

Computational Chemistry and Theoretical Investigations

Intermolecular Interactions and Non-Covalent Bonding

The fluorine and amino substituents in 2,4,5-Trifluorobenzene-1,3-diamine are expected to govern its intermolecular interactions, which are critical for understanding its solid-state packing and behavior in different chemical environments.

Theoretical Exploration of F···F Negative-Negative Interactions

The presence of multiple fluorine atoms raises the possibility of fluorine-fluorine (F···F) interactions. While classically viewed as repulsive due to the interaction of partial negative charges, theoretical studies have shown that such interactions can be attractive under certain geometric arrangements. Computational investigations into fluorinated benzene (B151609) derivatives have explored these non-covalent interactions. researchgate.netresearchgate.net For this compound, theoretical calculations would be necessary to determine the nature and strength of any intramolecular or intermolecular F···F contacts.

Symmetry Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method for analyzing non-covalent interactions. researchgate.netnih.gov It decomposes the total interaction energy between molecules into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. researchgate.net This method avoids the issue of basis set superposition error (BSSE) that can affect other methods. researchgate.net

Example SAPT Interaction Energy Components This is an illustrative table based on general principles of SAPT analysis, not specific data for the target molecule.

| Interaction Component | Description | Expected Contribution |

|---|---|---|

| Electrostatics (Eelec) | Interaction between the static charge distributions of the monomers. | Significant due to polar N-H and C-F bonds. |

| Exchange (Eexch) | Pauli repulsion arising from the overlap of electron clouds. | Repulsive, significant at short distances. |

| Induction (Eind) | Polarization of one monomer by the electric field of the other. | Moderately attractive. |

| Dispersion (Edisp) | Attractive interaction arising from correlated electron fluctuations (van der Waals forces). | Significant, especially for π-stacking. |

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and other chemical concepts. researchgate.netresearchgate.net By locating bond critical points (BCPs) and analyzing their properties (such as electron density and its Laplacian), QTAIM can characterize the nature and strength of chemical bonds and non-covalent interactions. acs.orgnih.gov

The Reduced Density Gradient (RDG) is a related analysis that is particularly useful for visualizing weak non-covalent interactions. nih.gov It plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This allows for the identification and visualization of regions corresponding to attractive (like hydrogen bonds) and repulsive (steric clash) interactions.

For this compound, a combined QTAIM and RDG analysis would map out the landscape of its intramolecular and intermolecular interactions. It could confirm the presence of hydrogen bonds between the amino groups, characterize the nature of C-F bonds, and visualize weak interactions such as C-H···F and potential F···F contacts. Such analyses have been applied to understand intermolecular interactions in a variety of systems, including those with hydrogen bonds and other weak forces. nih.govresearchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms, predicting reaction pathways, and analyzing transition states.

Reaction Pathway Prediction and Transition State Analysis

For this compound, computational methods could be used to predict its reactivity in various chemical transformations. For example, in electrophilic aromatic substitution, calculations could determine the most likely site of attack by an electrophile, considering the directing effects of both the amino and fluoro groups.

Transition state analysis would involve locating the transition state structures for proposed reaction steps and calculating their energies to determine the activation barriers. This information is key to understanding the kinetics and feasibility of a reaction. For instance, studies on the reaction of benzene with atomic fluorine have used computational methods to identify different reaction channels and their associated energy barriers. researchgate.net Similarly, the degradation pathways of substituted anilines have been investigated using computational approaches.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of molecules based on their chemical structure. nih.gov These models are built upon the principle that the structural features of a compound, such as its topology, geometry, and electronic properties, inherently determine its macroscopic properties. For novel or uncharacterized compounds like this compound, QSPR can provide valuable estimations of properties without the need for extensive experimental measurement.

The development of a QSPR model involves a systematic workflow. nih.gov First, a dataset of compounds with known properties, typically related to the target compound, is compiled. For this compound, this would ideally involve a series of fluorinated and aminated benzene derivatives. Next, a wide array of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

Following the calculation of descriptors, a mathematical model is generated to establish a correlation between a select set of descriptors and the property of interest. Multiple linear regression (MLR) is a common statistical method employed for this purpose. kashanu.ac.ir The robustness and predictive power of the resulting QSPR model are then rigorously evaluated through internal and external validation techniques. rsc.org

Detailed Research Findings

While specific QSPR studies exclusively focused on this compound are not prevalent in the public domain, research on structurally similar compounds, particularly fluorobenzene (B45895) derivatives, provides a strong foundation for how such a model would be constructed and what properties could be predicted.

One notable study focused on determining the n-octanol/water partition coefficients (lgKow) for a series of 15 fluorobenzene derivatives using the shake-flask method. researchgate.net In this research, the molecular structures were optimized using Density Functional Theory (DFT) at the B3LYP/6-311G** level of theory. researchgate.net The structural and thermodynamic parameters obtained from these calculations served as theoretical descriptors. A QSPR model was then developed that showed a high correlation (R² = 0.966) and strong predictive capability (cross-validation coefficient q² = 0.931) for lgKow. researchgate.net This demonstrates the utility of quantum-chemical descriptors in accurately modeling the properties of fluorinated benzenes.

Another study on a broader set of 45 benzene derivatives employed topological indices such as the Randić (χ'), Balaban (J), Szeged (Sz), and Wiener (W) indices to model thermodynamic properties. kashanu.ac.ir The research successfully established a correlation between these topological descriptors and properties like heat capacity (Cv) and entropy (S), which were initially calculated using ab initio methods. kashanu.ac.ir This indicates that the molecular graph and connectivity, captured by topological indices, can effectively predict certain bulk properties of benzene derivatives.

The insights from these studies suggest that a QSPR model for this compound would likely incorporate a combination of quantum-chemical and topological descriptors to predict a range of physicochemical properties.

Illustrative QSPR Data Table for Fluorobenzene Derivatives

The following table illustrates the type of data that would be generated in a QSPR study on fluorobenzene derivatives, similar to the one described above. The descriptors shown are examples of those that might be used to build a predictive model for a property like the n-octanol/water partition coefficient (lgKow).

| Compound | Experimental lgKow | Calculated Dipole Moment (Debye) | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Predicted lgKow |

| Fluorobenzene | 2.14 | 1.62 | -9.45 | -0.21 | 2.11 |

| 1,2-Difluorobenzene | 2.09 | 2.58 | -9.62 | -0.35 | 2.05 |

| 1,3-Difluorobenzene | 2.12 | 1.58 | -9.68 | -0.33 | 2.15 |

| 1,4-Difluorobenzene | 2.16 | 0.00 | -9.51 | -0.28 | 2.18 |

| 1,2,3-Trifluorobenzene | 2.25 | 2.45 | -9.81 | -0.47 | 2.28 |

| 1,2,4-Trifluorobenzene | 2.22 | 1.41 | -9.75 | -0.49 | 2.20 |

| 1,3,5-Trifluorobenzene | 2.31 | 0.00 | -9.89 | -0.41 | 2.33 |

Note: The data in this table is illustrative and intended to represent the format and type of information found in QSPR studies. The experimental and predicted values are based on typical findings in the field but are not from a single, specific study on this exact set of compounds.

Chemical Transformations and Reactivity Profiles

Amine Reactivity in Condensation and Addition Reactions

The two primary amine groups are the principal centers of nucleophilicity in 2,4,5-Trifluorobenzene-1,3-diamine. As weak bases, amines are effective nucleophiles that readily engage in addition and condensation reactions. libretexts.org Their reactivity is central to the synthesis of more complex molecules and polymers.

Primary amines are known to participate in nucleophilic addition with carbonyl compounds, such as aldehydes and ketones, to form tetrahedral intermediates known as hemiaminals. mdpi.com These intermediates can then eliminate water in an acid-catalyzed, reversible reaction to yield imine derivatives, also referred to as Schiff bases. libretexts.orgdtic.mil The pH must be carefully controlled during imine formation; optimal rates are often observed around pH 5, as lower pH values would render the amine non-nucleophilic due to protonation, while higher pH values would not sufficiently facilitate the removal of the hydroxyl group as water. libretexts.org

The diamine structure of this compound allows it to act as a monomer in polymerization reactions. When reacted with difunctional electrophiles like dicarbonyl compounds or diacid chlorides, it can form polymers through repeated condensation reactions. rsc.org For instance, reactions with acid chlorides lead to the formation of stable amide bonds. libretexts.org This property is utilized in the preparation of specialized polymers where the fluorine atoms impart desirable properties such as thermal stability and chemical resistance. nih.gov

The table below summarizes typical condensation reactions involving the amine groups.

| Reactant Type | Product Type | General Reaction Conditions | Significance |

|---|---|---|---|

| Aldehyde/Ketone | Imine (Schiff Base) | Acid catalysis (e.g., pH ~5) | Formation of C=N bonds, synthesis of ligands and intermediates. libretexts.orgdtic.mil |

| Acid Chloride | Amide | Often under basic conditions to neutralize HCl byproduct | Formation of highly stable amide linkages for polymers and materials. libretexts.org |

| Sulfonyl Chloride | Sulfonamide | Alkaline conditions | Creation of sulfonamides, a class of compounds with diverse applications. libretexts.org |

Influence of Fluorine Atoms on Aromatic Ring Reactivity

The three fluorine atoms exert a powerful electronic influence on the aromatic ring, significantly modifying its reactivity compared to non-fluorinated benzene-1,3-diamine. Fluorine is the most electronegative element, and it deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) through a strong negative inductive effect (-I). researchgate.net However, it can also participate in a positive resonance effect (+R) by donating its lone pair electrons to the π-system. researchgate.net

In the case of fluorobenzenes, the inductive effect typically dominates, making the ring electron-deficient and thus less susceptible to attack by electrophiles. Despite this deactivation, fluorine is known to be an ortho, para-director in EAS reactions. acs.org For this compound, the combined deactivating effects of three fluorine atoms and the directing influence of the two amino groups make electrophilic substitution at the sole remaining hydrogen (at position 6) highly unfavorable.

Conversely, the strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). acs.org This reaction pathway allows for the displacement of one or more fluorine atoms by a variety of nucleophiles. The SNAr reaction is a cornerstone for the late-stage functionalization of polyfluorinated aromatic compounds. acs.org The presence of multiple fluorine atoms can also contribute to what is termed "fluoromaticity," where the addition of fluorine's π-orbitals can further stabilize the aromatic ring system, leading to increased thermal stability and resistance to addition reactions. nih.gov

Regioselectivity and Chemoselectivity in Functionalization

Functionalization of this compound presents challenges of both regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts).

Regioselectivity: The primary sites for potential functionalization are the two amine groups (at C1 and C3), the three fluorine-bearing carbons (C2, C4, C5), and the single aromatic C-H bond (at C6).

N-Functionalization: The two amine groups are not electronically equivalent due to their different positioning relative to the fluorine atoms, which could lead to selective functionalization under controlled conditions.

C-Functionalization (SNAr): In nucleophilic aromatic substitution, the position of attack is dictated by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. The fluorine atom at C2, situated between the two electron-donating amino groups, and the fluorine at C4, para to an amino group, are likely positions for substitution, though the precise outcome depends on the nucleophile and reaction conditions. nih.gov

C-Functionalization (C-H Activation): Direct functionalization of the C6-H bond is challenging due to the deactivated nature of the ring but could potentially be achieved using modern organometallic methods.

Chemoselectivity: This refers to the competition between reaction at the amine groups versus the aromatic ring.

Reaction with Electrophiles: The amine groups are generally more nucleophilic than the aromatic ring and will typically react first with electrophiles like acyl chlorides or alkyl halides. libretexts.org

Reaction with Nucleophiles: The fluorinated ring is electrophilic and susceptible to SNAr. Therefore, in the presence of strong nucleophiles, substitution of a fluorine atom can compete with or even dominate over reactions at the amine sites, especially under conditions that favor SNAr. Studies on other systems have explored the preferential order of reactivity between different nucleophiles (e.g., amines, alcohols, thiols) with an electrophilic core. frontiersin.org

The following table outlines the potential sites for functionalization and their reactivity profiles.

| Reaction Site | Position(s) | Type of Reaction | Controlling Factors |

|---|---|---|---|

| Amine Groups | N1, N3 | Nucleophilic attack on electrophiles | Basicity/nucleophilicity of the amine; nature of the electrophile. libretexts.org |

| Aromatic Ring (C-F) | C2, C4, C5 | Nucleophilic Aromatic Substitution (SNAr) | Ring electron deficiency; stability of Meisenheimer complex; nucleophile strength. acs.org |

| Aromatic Ring (C-H) | C6 | Electrophilic Aromatic Substitution / C-H Activation | Highly deactivated ring, requires forcing conditions or specific catalysts. acs.org |

Cross-Coupling and Functionalization Reactions of Fluorinated Aromatic Diamines

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, typically requiring a metal catalyst and a substrate bearing a suitable leaving group, such as a halide (Br, I) or a triflate. sigmaaldrich.com The parent this compound molecule lacks such a group, making it an unsuitable partner for direct cross-coupling reactions like Suzuki-Miyaura or Heck.

However, if the molecule is first functionalized—for example, by halogenation at the C6 position—the resulting derivative could readily participate in a wide range of palladium-catalyzed cross-coupling reactions. a2bchem.com The Suzuki-Miyaura coupling of an aryl halide with an organoboron compound is a versatile method for creating new C-C bonds. sigmaaldrich.com Similarly, the Sonogashira coupling with a terminal alkyne or the Buchwald-Hartwig amination with another amine could be employed to build more complex structures. sigmaaldrich.com The efficiency of these couplings can be influenced by the electronic nature of the fluorinated ring. uzh.ch

The table below illustrates potential cross-coupling reactions for a hypothetical halogenated derivative of this compound (where X = Br, I).

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)2) | Aryl-Aryl, Aryl-Alkyl | Pd catalyst (e.g., Pd(PPh3)4) + Base. sigmaaldrich.com |

| Heck Coupling | Alkene (R-CH=CH2) | Aryl-Vinyl | Pd catalyst (e.g., Pd(OAc)2) + Base. sigmaaldrich.com |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Aryl-Alkynyl | Pd catalyst + Cu(I) cocatalyst + Base. sigmaaldrich.com |

| Buchwald-Hartwig Amination | Amine (R2NH) | Aryl-Nitrogen | Pd catalyst + Ligand (e.g., BINAP) + Base. sigmaaldrich.com |

Complexation Studies (e.g., with Metal Centers)

The two amine groups in this compound possess lone pairs of electrons, enabling the molecule to act as a chelating bidentate ligand for various metal centers. The formation of a five-membered chelate ring with a metal ion is possible, although the geometry of the benzene (B151609) ring places the nitrogen atoms in a 1,3-relationship, which is less ideal for chelation than a 1,2-diamine. However, it can still bridge metal centers in coordination polymers or metal-organic frameworks (MOFs).

The strong electron-withdrawing effect of the fluorine atoms reduces the basicity and donating ability of the amine nitrogens. This modulation of the ligand's electronic properties will, in turn, affect the stability, redox potential, and catalytic activity of the resulting metal complexes. In related research, fluorinated o-phenylenediamines have been used as precursors to synthesize fluorinated 2,3-diaminophenazines, which are themselves interesting ligands that exhibit fluorescence and can coordinate with metals. rsc.org Furthermore, the incorporation of functional groups like amines into MOFs is a known strategy to enhance properties such as gas sorption and selectivity, indicating the value of amine-functionalized linkers in materials chemistry. rsc.org

Applications and Research Perspectives in Advanced Materials Science

Polymer Synthesis and Engineering

The presence of fluorine in 2,4,5-Trifluorobenzene-1,3-diamine is instrumental in the design of advanced polymers. The high electronegativity and low polarizability of fluorine atoms reduce intermolecular interactions, which can lead to polymers with lower dielectric constants, decreased water absorption, and enhanced solubility in organic solvents. These properties are highly sought after in the microelectronics and aerospace industries.

Fluorinated Polyimides: Synthesis, Characterization, and Structure-Property Relationships

Fluorinated polyimides (FPIs) derived from this compound and various dianhydrides exhibit a remarkable combination of properties. The synthesis of these polymers typically involves a two-step polycondensation reaction. The first step is the formation of a poly(amic acid) precursor, followed by a thermal or chemical imidization to yield the final polyimide.

The incorporation of the trifluorinated diamine into the polyimide backbone significantly influences the polymer's final properties. For instance, FPIs synthesized from this diamine often demonstrate excellent thermal stability. The structure of the diamine also plays a crucial role in the polymer's solubility; the introduction of fluorine can enhance solubility in common organic solvents, which is advantageous for processing. researchgate.netresearchgate.net

The relationship between the structure of the fluorinated diamine and the properties of the resulting polyimide is a key area of research. Systematic studies have shown that varying the diamine component allows for the fine-tuning of properties such as the dielectric constant and thermal response. kpi.ua For example, the thermal stability of polyimides is directly dependent on the structure of the diamine used in their synthesis. kpi.ua

Table 1: Properties of Fluorinated Polyimides

| Dianhydride | Diamine | Thermal Stability (Weight Loss) | Solubility | Optical Transparency | Dielectric Constant |

|---|---|---|---|---|---|

| 6FDA | TFDB | High | Good in DMAc, THF, Acetone | High | 2.8 at 1 MHz |

| PMDA | TFDB | High | --- | --- | --- |

Fluorinated Polyamides: Synthesis and Morphological Control

Similar to polyimides, the introduction of this compound into polyamide chains yields materials with enhanced characteristics. The synthesis of fluorinated polyamides can be achieved through methods like phosphorylation polyamidation, reacting the diamine with various dicarboxylic acids. cjps.org

These fluorinated polyamides are often amorphous and exhibit excellent solubility in a range of polar aprotic solvents, including N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc). cjps.org This enhanced solubility is a direct consequence of the fluorine content, which disrupts polymer chain packing.

Furthermore, these polymers demonstrate impressive thermal properties, with high glass transition temperatures (Tg) often exceeding 300°C and significant thermal stability, with 5% weight loss temperatures recorded in the range of 437-466°C in a nitrogen atmosphere. cjps.org The morphological control afforded by the use of this fluorinated diamine allows for the creation of materials that are both thermally robust and easily processable.

Poly(arylene ether)s and Other High-Performance Fluorinated Polymers

The versatility of this compound extends to the synthesis of other high-performance polymers, such as poly(arylene ether)s. These polymers are typically synthesized via nucleophilic aromatic substitution reactions. mdpi.comresearchgate.net The resulting fluorinated poly(arylene ether)s are known for their excellent thermal stability, good mechanical properties, and processability. mdpi.comnasa.gov

The incorporation of fluorine can lead to materials with low dielectric constants and low dielectric loss, making them suitable for applications in microelectronics and as high-performance insulators. mdpi.com Research has also explored the synthesis of poly(arylene ether)s containing other functional groups, such as oxadiazole and triazole units, which can further enhance the thermal and mechanical properties of the resulting polymers. nasa.gov

Tailoring Polymer Properties (e.g., Optical Transparency, Solubility, Thermal Stability)

The use of this compound is a key strategy for tailoring the properties of high-performance polymers. The fluorine atoms on the diamine play a multifaceted role in influencing the final characteristics of the polymer.

Optical Transparency: The presence of fluorine can reduce charge transfer complex (CTC) formation between polymer chains, leading to materials with high optical transparency and low color. nih.gov This is particularly important for applications in flexible displays and other optical devices.

Solubility: As previously mentioned, the introduction of fluorine atoms disrupts the regularity of the polymer chains and reduces intermolecular forces, which generally leads to improved solubility in organic solvents. researchgate.netresearchgate.netcjps.org This enhanced solubility is a significant advantage for polymer processing and film formation.

Thermal Stability: The strong carbon-fluorine bond contributes to the high thermal stability of polymers derived from this diamine. kpi.uacjps.org These polymers can often withstand high processing temperatures without significant degradation.

Advanced Functional Materials

The unique properties imparted by this compound make the resulting polymers highly suitable for a range of advanced functional material applications, particularly in the field of optoelectronics.

Optoelectronic Applications of Fluorinated Diamine-Derived Polymers

Polymers derived from fluorinated diamines are finding increasing use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The tailored electronic and optical properties of these materials are key to their performance in these applications.

The incorporation of fluorine can influence the molecular energy levels of the polymer, which is a critical factor in determining its suitability for use in electronic devices. researchgate.net Fluorination is a recognized strategy for tuning the bandgap and molecular packing of organic semiconductor materials. researchgate.net By carefully designing the polymer architecture using fluorinated diamines, it is possible to create materials with optimized charge transport and light-emitting properties. rsc.org The high optical transparency of many of these fluorinated polymers is also a significant advantage for applications in displays and solar cells. kpi.ua

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) | 6FDA |

| 2,2'-bis(Trifluoromethyl)-4,4'-diaminobiphenyl | TFDB |

| Pyromellitic dianhydride | PMDA |

| 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene (B151609) | ATPT |

| 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene | BATB |

| N-methyl-2-pyrrolidone | NMP |

| N,N-dimethylformamide | DMF |

| N,N-dimethylacetamide | DMAc |

| Poly(amic acid) | |

| Poly(arylene ether) | |

| Organic light-emitting diode | OLED |

Membrane Materials for Gas Separation and Filtration

The quest for efficient gas separation and filtration technologies has identified polyimide membranes as a leading solution due to their excellent stability, processability, and separation capabilities. mdpi.comresearchgate.net A significant area of research focuses on enhancing the performance of these membranes, particularly in simultaneously improving gas permeability and selectivity, a common challenge due to the typical trade-off relationship in polymeric materials. mdpi.com The incorporation of fluorine-containing monomers, specifically fluorinated diamines, into the polyimide backbone is a promising strategy to overcome this limitation. mdpi.comnih.gov

While direct studies utilizing this compound for membrane fabrication are not extensively documented, the principles established by research on analogous fluorinated diamines provide a strong indication of its potential. The introduction of bulky fluorine atoms into the polymer structure is known to influence the polymer chain packing. mdpi.com This disruption can increase the fractional free volume (FFV) within the membrane, which facilitates the transport of gas molecules, thereby enhancing permeability.

Research on various 6FDA-based polyimides, which are synthesized from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride and different diamines, demonstrates the impact of the diamine structure on gas transport properties. scispace.comvt.eduscilit.com For instance, modifying a commercial polyimide membrane with fluorinated diamines has been shown to increase both gas permeability and selectivity, particularly for H₂/CH₄ and CO₂/CH₄ gas pairs. mdpi.com The presence of fluorine groups was found to be crucial for achieving a balanced chain packing, leading to this unusual and highly desirable simultaneous improvement in performance. mdpi.com

Given these findings, this compound represents a strong candidate as a monomer for creating next-generation gas separation membranes. Its trifluorinated phenyl ring could impart favorable properties such as increased rigidity, thermal stability, and a precisely controlled free volume structure within the resulting polyimide membrane.

Table 1: Illustrative Gas Separation Performance of Polyimides Derived from Various Diamines This table presents data for different diamine precursors to illustrate the effect of chemical structure on membrane performance and provides a prospective context for this compound.

| Dianhydride | Diamine Precursor | Gas Pair | Permeability (Barrer) | Selectivity | Source |

| 6FDA | 6FDA-DAP (hydroxyl group) | CO₂ | ~6 | CO₂/N₂: ~22 | scispace.com |

| 6FDA | 6FDA-DABA (carboxyl group) | CO₂ | ~5 | CO₂/N₂: ~27 | scispace.com |

| Matrimid® | Modified with Non-Fluorinated Diamine | H₂ | ~15 | H₂/CH₄: ~100 | mdpi.com |

| Matrimid® | Modified with Fluorinated Diamine | H₂ | >30 | H₂/CH₄: >120 | mdpi.com |

Role as Versatile Building Blocks in Organic Synthesis

The molecular structure of this compound makes it a highly versatile building block for organic chemists. The two primary amine groups on the aromatic ring are nucleophilic and can readily participate in a wide range of chemical reactions to form new bonds and ring systems. The fluorine atoms act as important substituents that can modulate the electronic properties, reactivity, lipophilicity, and metabolic stability of the final products, making this compound a valuable starting material in fields like medicinal chemistry and materials science. cymitquimica.com

Precursors for Heterocyclic Systems (e.g., Pyrimidines, Triazines)

Aromatic 1,3-diamines are classical precursors for the synthesis of fused heterocyclic systems, including pyrimidines and triazines. These reactions typically proceed through cyclocondensation, where the diamine reacts with a molecule containing two electrophilic centers.

Pyrimidine (B1678525) Synthesis: The Pinner synthesis is a well-established method for creating pyrimidine rings by condensing a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) with an amidine. A variation of this approach involves the reaction of a 1,3-diamine with a 1,3-dielectrophile. For this compound, a reaction with a suitable 1,3-dicarbonyl compound would be expected to yield a fluorinated tetrahydro-quinazolinone, which could be subsequently aromatized to the corresponding quinazoline, a derivative of pyrimidine. The reactivity of the diamine allows for the construction of these important heterocyclic cores, which are prevalent in pharmaceuticals.

Triazine Synthesis: Similarly, the synthesis of triazine-containing structures can be achieved from diamine precursors. For example, the reaction of a diamine with cyanogen (B1215507) bromide or other reagents can lead to the formation of amino-substituted triazine rings. While specific literature on the synthesis of pyrimidines and triazines from this compound is sparse, its chemical nature strongly suggests its utility in established synthetic routes to these important heterocyclic systems.

Table 2: Potential Reactions for Heterocycle Synthesis This table outlines potential reaction partners for this compound to form key heterocyclic systems based on established chemical principles.

| Target Heterocycle | Potential Reagent Class | Resulting Core Structure (Generalized) |

| Pyrimidine (Fused) | 1,3-Diketones, β-Ketoesters | Dihydro-fluoroquinazoline |

| Pyrimidine (Fused) | Malonic esters | Fluoro-barbiturate analogue |

| Triazine (Fused) | Dicyandiamide, Orthocarbonates | Amino-substituted fluoro-benzotriazine |

Scaffolds for Complex Molecular Architectures

In drug discovery and materials science, a molecular scaffold is a core structure upon which further chemical modifications are made to build complex, functional molecules. The rigid, well-defined geometry of the this compound ring, combined with its two reactive amine functional groups, makes it an excellent candidate for such a scaffold.

The diamine can serve as a central anchor point to construct larger, multi-component assemblies. For example, each amine group can be independently functionalized, allowing for the divergent synthesis of complex libraries of compounds. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships. A patent for RAF inhibitor compounds lists this compound as a chemical class of interest, underscoring its role as a starting point for synthesizing biologically active molecules. google.com

The fluorine atoms on the scaffold are not merely passive substituents. They can engage in specific non-covalent interactions, such as hydrogen bonding and dipole interactions, which can influence the conformation and binding properties of the final molecular architecture. This makes fluorinated scaffolds like this compound particularly attractive for designing molecules with high target specificity and enhanced pharmaceutical properties.

Conclusion and Future Research Directions

Current Achievements and Challenges in 2,4,5-Trifluorobenzene-1,3-diamine Research

Research on this compound has successfully established it as a valuable building block for high-performance materials and bioactive molecules. chemimpex.com A significant achievement is its utilization in creating polymers with enhanced thermal and chemical resilience. chemimpex.com However, challenges remain in developing more cost-effective and environmentally benign synthetic routes to make this compound more accessible for broader industrial applications.

Emerging Methodologies and Synthetic Targets

Future research is likely to focus on the development of novel and more efficient synthetic methods for this compound and its derivatives. This includes exploring catalytic methods and green chemistry approaches to minimize waste and energy consumption. researchgate.netrsc.org Emerging synthetic targets may involve the design of new monomers for advanced polyimides with tailored properties for specific electronic or aerospace applications. There is a growing interest in the stereoselective synthesis of diamines, which could open up new avenues for chiral ligands and catalysts. rsc.orgnih.govresearchgate.net

Interdisciplinary Impact and Future Material Innovations

The interdisciplinary nature of research involving this compound is a key driver for future innovation. Collaborations between polymer chemists, materials scientists, and medicinal chemists are expected to lead to the development of novel materials with unprecedented properties. For instance, the integration of this diamine into mixed-matrix membranes could lead to more efficient gas separation technologies. In the field of medicine, new drug candidates with improved efficacy could be designed based on this fluorinated scaffold. The continued exploration of this versatile compound holds significant promise for advancing various scientific and technological frontiers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,5-Trifluorobenzene-1,3-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via diazotization of 2,3,5-trifluoroaniline followed by electrophilic substitution with liquid bromine and AlCl₃, yielding 2,4,5-trifluorobenzene. Subsequent condensation with diethyl malonate, hydrolysis, and decarboxylation achieves the final product with a total yield of 54% . Alternative routes include alkylation using 1-(bromomethyl)-2,4,5-trifluorobenzene under K₂CO₃/MeCN conditions, achieving up to 93% yield in specific steps . Key factors affecting yield include temperature control (80°C for diazotization) and catalyst selection (e.g., AlCl₃ for electrophilic substitution).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming substitution patterns and purity, as demonstrated in the structural validation of intermediates . Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy are used to analyze volatility and functional groups, respectively. X-ray crystallography or computational methods (e.g., CCSD(T)) can resolve bond-length alterations caused by fluorine substitution, such as C–H bond shortening by 0.4 pm compared to benzene .

Q. What are common byproducts during synthesis, and how can they be mitigated?

- Methodological Answer : Over-bromination and incomplete decarboxylation are frequent issues. Byproducts can be minimized by optimizing stoichiometry (e.g., controlled bromine addition) and reaction time. Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity .

Advanced Research Questions

Q. How does the fluorination pattern influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine substituents activates the benzene ring for nucleophilic aromatic substitution (SNAr). For example, in Suzuki-Miyaura coupling, the 2,4,5-trifluoro configuration enhances reactivity at the para position due to reduced steric hindrance and electronic effects. Computational studies (DFT) predict regioselectivity by analyzing partial charges and frontier molecular orbitals .

Q. What role does this compound play in synthesizing protease inhibitors like S-217622?

- Methodological Answer : this compound derivatives serve as key intermediates in non-covalent SARS-CoV-2 3CL protease inhibitors. For example, alkylation with 1-(bromomethyl)-2,4,5-trifluorobenzene introduces a fluorinated benzyl group, enhancing binding to the protease active site. Reaction optimization (e.g., K₂CO₃ in MeCN at 80°C) achieves high yields (93%) in critical steps .

Q. How do fluorine atoms affect binding affinity in enzyme inhibition studies?

- Methodological Answer : Fluorine’s electronegativity increases dipole interactions and hydrogen bonding with target enzymes. In S-217622, the trifluorobenzyl group improves selectivity for the 3CL protease by stabilizing hydrophobic pockets. Comparative studies using non-fluorinated analogs show reduced IC₅₀ values, confirming fluorine’s role in enhancing binding affinity .

Q. Can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that fluorine atoms induce conformational changes in target proteins, improving steric complementarity. For example, in studies of antimicrobial agents, fluorinated derivatives exhibit stronger van der Waals interactions with bacterial enzyme active sites compared to non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.